Methyl 7-{2-[(4-nitrophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate
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Overview
Description
Methyl 7-{2-[(4-nitrophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate is a complex organic compound with a unique structure that includes a nitrophenyl group, a pyrido[2,1-c][1,4]oxazine ring, and a carboxylate ester
Preparation Methods
The synthesis of Methyl 7-{2-[(4-nitrophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate involves multiple steps. One common synthetic route starts with the reaction of 4-nitroaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then cyclized with formaldehyde and ammonium acetate to form the pyrido[2,1-c][1,4]oxazine ring. The final step involves esterification with methanol to yield the desired compound .
Chemical Reactions Analysis
Methyl 7-{2-[(4-nitrophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Methyl 7-{2-[(4-nitrophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 7-{2-[(4-nitrophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular processes and pathways .
Comparison with Similar Compounds
Methyl 7-{2-[(4-nitrophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate can be compared with other similar compounds such as:
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: This compound also contains a nitrophenyl group and exhibits similar reactivity but has a different core structure.
Indole derivatives: These compounds share some biological activities with this compound, such as anticancer and antimicrobial properties, but differ in their structural framework.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C18H17N3O8 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
methyl 7-[2-(4-nitroanilino)-2-oxoethyl]-1,6-dioxo-3,4,7,8-tetrahydropyrido[2,1-c][1,4]oxazine-9-carboxylate |
InChI |
InChI=1S/C18H17N3O8/c1-28-17(24)13-8-10(16(23)20-6-7-29-18(25)15(13)20)9-14(22)19-11-2-4-12(5-3-11)21(26)27/h2-5,10H,6-9H2,1H3,(H,19,22) |
InChI Key |
ZVVXTSLMQBMPFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=O)OCCN2C(=O)C(C1)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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